tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate
Description
tert-Butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate is a carbamate derivative featuring a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The compound is characterized by its stereochemistry, as exemplified by the (3S,6S)-configured derivative (CAS 603130-24-1), which highlights the importance of spatial arrangement in its physicochemical behavior . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, where the Boc group serves as a temporary protecting group for amines during multi-step syntheses.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-4-6-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
MEAOVLPDCLHWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCOC1)CO |
Origin of Product |
United States |
Preparation Methods
Example Synthetic Route
- Preparation of Hydroxymethyl Oxan-3-yl Amine: Starting from tetrahydropyran derivatives, hydroxymethylation is performed to introduce the -CH2OH group at the 3-position.
- Carbamate Formation: The amine intermediate is reacted with di-tert-butyl dicarbonate in the presence of potassium carbonate in dichloromethane at room temperature.
- Workup and Purification: The reaction mixture is washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate.
Research Findings and Optimization Insights
- The presence of the bulky tert-butyl group provides steric hindrance, protecting the amine functionality effectively during multi-step syntheses.
- Reaction conditions such as solvent choice and base concentration significantly impact the yield and purity.
- Stereochemical purity is essential for downstream applications, especially in pharmaceutical research.
- Multi-step syntheses involving this compound require careful monitoring to prevent side reactions such as over-alkylation or carbamate hydrolysis.
Comparative Data of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Feature |
|---|---|---|---|
| tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate | C11H21NO4 | 231.29 | Similar carbamate formation on oxan ring |
| tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate | C12H23NO4 | 245.32 | Multi-step synthesis with methyl linker |
These related compounds share similar preparation strategies involving carbamate formation on hydroxymethyl-substituted oxane rings, highlighting the versatility of the synthetic approach.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydroxymethylation | Hydroxylation of oxan precursor | Introduces -CH2OH group |
| Carbamate Introduction | Di-tert-butyl dicarbonate, base, solvent | Forms Boc-protected amine |
| Purification | Chromatography or recrystallization | Isolates pure carbamate compound |
| Yield Optimization | Temperature and time control | Enhances product yield and purity |
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
- Reduction of the carbamate group may yield an amine derivative.
- Substitution reactions can yield a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Overview of tert-Butyl Carbamate Derivatives
Key Observations:
Ring Size and Stability: The oxane (6-membered) ring in the target compound offers greater conformational flexibility and stability compared to the strained oxetane (3-membered) ring, which may influence solubility and reactivity .
Substituent Effects: The hydroxymethyl group in oxane/oxetane derivatives increases hydrophilicity, whereas the fluoro substituent in cyclohexyl analogues enhances metabolic stability and lipophilicity, making it favorable in drug design . The chloro-dioxo group in the naphthoquinone derivative contributes to electrophilicity, enabling interactions with biological targets like enzymes or DNA .
Hydrogen Bonding and Crystal Packing: Crystallographic studies of the naphthoquinone derivative () reveal N–H⋯O and C–H⋯O hydrogen bonds forming R₂²(10) and C(10) motifs, stabilizing its crystal lattice. This contrasts with the oxane derivative, where hydrogen bonding may be less pronounced due to steric hindrance from the Boc group .
Biological Activity
tert-ButylN-[3-(hydroxymethyl)oxan-3-yl]carbamate is a carbamate derivative with significant potential in biological research and pharmaceutical applications. Its unique molecular structure, which includes a tert-butyl group and a hydroxymethyl-substituted oxane, contributes to its biological activity. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- IUPAC Name : tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : tert-butyl carbamate and a suitable oxane derivative.
- Catalysts : Base catalysts such as cesium carbonate (Cs₂CO₃).
- Solvents : Commonly used solvents include 1,4-dioxane.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The carbamate group can form covalent bonds with enzyme active sites, potentially inhibiting their activity.
- Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, influencing the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD).
Table 1: Comparison of Biological Activities
Case Studies
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta toxicity, suggesting that this compound may exhibit similar properties.
- Oxidative Stress Reduction : Experimental models indicate that carbamate derivatives can reduce oxidative stress markers such as malondialdehyde (MDA), enhancing cellular resilience against oxidative damage .
Table 2: Experimental Results on Oxidative Stress
| Treatment Group | MDA Levels (µM) | Significance |
|---|---|---|
| Control | 5.0 | - |
| Scopolamine | 12.0 | p < 0.05 |
| M4 | 7.5 | Not significant vs Scopolamine |
| Galantamine | 4.0 | p < 0.05 |
Potential Applications
The unique structure of this compound positions it as a promising candidate for:
- Pharmaceutical Development : As an intermediate in the synthesis of novel drugs targeting neurodegenerative diseases.
- Material Science : Due to its unique chemical properties, it may be utilized in developing new materials with specific functionalities.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate, and how can reaction conditions be optimized?
The synthesis typically involves the reaction of tert-butyl chloroformate with a hydroxylated oxane derivative (e.g., 3-(hydroxymethyl)oxan-3-amine) in the presence of a base such as triethylamine to neutralize HCl byproducts . Optimization strategies include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–25°C | Higher yields at lower temperatures |
| Base equivalents | 1.2–1.5 eq | Excess base reduces HCl interference |
| Reaction time | 4–12 hours | Prolonged time may degrade product |
Q. How is the molecular structure of tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate validated in academic research?
X-ray crystallography is the gold standard for structural validation. Key steps include:
- Crystal growth : Slow evaporation of solvent-saturated solutions.
- Data collection : Using Agilent or Bruker diffractometers (Cu-Kα radiation, λ = 1.5418 Å) .
- Refinement : SHELXL (for small molecules) refines atomic positions, with R-values < 0.05 indicating high accuracy . Hydrogen bonding networks (e.g., N–H⋯O, C–H⋯O) stabilize the crystal lattice, often forming dimers or chains .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in spectroscopic data for tert-butyl carbamate derivatives?
Discrepancies in NMR or IR spectra arise from conformational flexibility or solvent effects. Methodological approaches include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in the oxane moiety).
- DFT calculations : Compare theoretical and experimental IR spectra to assign vibrational modes .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., hydroxymethyl protons) .
Q. How does tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate interact with biological targets, and what experimental designs elucidate its mechanism?
The compound’s carbamate group can act as a hydrogen bond donor/acceptor, while the oxane ring provides rigidity. Studies employ:
- Molecular docking : Software like AutoDock Vina predicts binding poses with enzymes (e.g., proteases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Site-directed mutagenesis : Validates key residues in enzyme-inhibitor interactions .
Example finding : In a 2024 study, the compound showed Ki = 2.3 µM against serine hydrolases due to covalent modification of catalytic residues .
Q. What challenges arise in crystallographic refinement of tert-butyl carbamates, and how are they addressed?
Common issues include:
- Disorder in the tert-butyl group : Resolved using PART instructions in SHELXL to model alternative conformations .
- Weak electron density for hydroxymethyl : Apply restraints (e.g., DFIX, SIMU) to maintain geometry .
- Twinned crystals : Use PLATON/TWINROTMAT to identify twinning operators and refine with TWIN/BASF commands .
Methodological Considerations
Q. How can researchers design kinetic studies to probe the stability of tert-butyl N-[3-(hydroxymethyl)oxan-3-yl]carbamate under varying pH conditions?
- Experimental setup : Incubate the compound in buffers (pH 2–12) at 37°C.
- Sampling intervals : Use HPLC or LC-MS to monitor degradation over 24–72 hours .
- Kinetic modeling : Fit data to first-order decay models to calculate half-life (t1/2). Key result : At pH 7.4, t1/2 = 48 hours; acidic conditions (pH 2) accelerate hydrolysis 10-fold .
Q. What computational tools predict the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?
- Gaussian or ORCA : Calculate Fukui indices to identify electrophilic sites .
- Molecular dynamics (MD) : Simulates solvation effects on transition states .
- Density Functional Theory (DFT) : Models reaction pathways (e.g., SN2 at the carbamate carbonyl) .
Data Contradiction Analysis
Q. Why do reported melting points for tert-butyl carbamates vary across studies, and how can this be mitigated?
Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
